3-(Pyridin-3-ylamino)propanenitrile
Description
Properties
IUPAC Name |
3-(pyridin-3-ylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMNKYJITTZEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-92-5 | |
| Record name | 3-(pyridin-3-ylamino)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 3-(Pyridin-3-ylamino)propanenitrile
A Pivotal Intermediate for 1,6-Naphthyridine Scaffolds
Executive Summary
3-(Pyridin-3-ylamino)propanenitrile is a specialized organic intermediate formed via the Michael addition of 3-aminopyridine to acrylonitrile. While often generated in situ, this molecule represents a critical "branch point" in heterocyclic chemistry. It serves as the direct precursor to 1,6-naphthyridines , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., for oncology), acetylcholinesterase (AChE) inhibitors (Alzheimer's research), and antimicrobial agents. This guide details the synthesis, mechanistic utility, and pharmaceutical applications of this core structure.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
This compound is rarely isolated as a commodity chemical due to its tendency to undergo retro-Michael reactions or cyclization under thermal stress. It is best defined by its precursors and structural connectivity.
Datasheet
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | 3-(3-Pyridylamino)propionitrile; |
| Molecular Formula | C |
| Molecular Weight | 147.18 g/mol |
| Precursor A (Amine) | 3-Aminopyridine (CAS: 462-08-8) |
| Precursor B (Michael Acceptor) | Acrylonitrile (CAS: 107-13-1) |
| Predicted LogP | ~0.8 (Lipophilic enough for membrane permeability) |
| Key Functional Groups | Secondary Amine (Nucleophilic), Nitrile (Electrophilic/Cyclization precursor), Pyridine Nitrogen (Basic) |
Synthetic Pathways & Optimization
The synthesis of this compound relies on the aza-Michael addition . Unlike aliphatic amines, the amino group on the pyridine ring has reduced nucleophilicity due to resonance delocalization into the aromatic ring. Therefore, acid catalysis is often required to activate the nitrile or stabilize the transition state.
Protocol: Acid-Catalyzed Aza-Michael Addition
Objective: Selective mono-alkylation of the exocyclic amine without alkylating the ring nitrogen.
Reagents:
-
3-Aminopyridine (1.0 eq)
-
Acrylonitrile (1.2 - 1.5 eq) [Warning: Carcinogen/Volatile]
-
Glacial Acetic Acid (Catalytic to Solvent quantity)
-
Copper(II) Acetate (Optional promoter)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine in glacial acetic acid (or ethanol with catalytic AcOH).
-
Addition: Add acrylonitrile dropwise at room temperature.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Expert Insight: Monitor via TLC. If the reaction is too hot (>100°C), the retro-Michael reaction dominates, reversing the synthesis.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).
Mechanistic Workflow (DOT Visualization)
Caption: Figure 1. Aza-Michael addition workflow showing the reversible nature of the reaction under thermal stress.
Mechanistic Utility: The Gateway to 1,6-Naphthyridines
The primary value of this compound lies in its ability to undergo intramolecular cyclization. The nitrile group acts as an internal electrophile in the Thorpe-Ziegler or Friedländer-type condensations.
The Cyclization Pathway
To form the bicyclic 1,6-naphthyridine system, the pyridine ring must be electron-rich enough to attack the nitrile, or a second electrophile must be introduced.
-
Thorpe-Ziegler Cyclization:
-
Treatment with a strong base (e.g., NaOEt) allows the
-carbon (next to the nitrile) to attack the pyridine ring (often requiring an adjacent leaving group or oxidative conditions) or vice-versa if further functionalized.
-
-
Friedländer Condensation (Modified):
-
The secondary amine is often reacted with an
-unsaturated ketone or a malonate derivative. The nitrile group can then be hydrolyzed or involved in the final ring closure.
-
Application Map (DOT Visualization)
Caption: Figure 2. Divergent synthetic pathways from the nitrile intermediate to bioactive scaffolds.
Pharmaceutical Applications
Kinase Inhibition (Oncology)
The 1,6-naphthyridine scaffold derived from this nitrile mimics the adenine ring of ATP.
-
Mechanism: It binds to the hinge region of kinases (e.g., CDK8/19 , FGFR , or c-Met ).
-
Structural Advantage: The nitrogen at position 6 (from the original 3-aminopyridine) provides a critical hydrogen bond acceptor for the kinase backbone.
Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)
Derivatives of 3-aminopyridine are used to synthesize Tacrine analogs (tetrahydroacridines and naphthyridines).
-
Function: These compounds inhibit the breakdown of acetylcholine, improving cognitive function.
-
Role of Nitrile: The nitrile group is often converted into an amidine or amine to interact with the catalytic anionic site (CAS) of the enzyme.
Safety & Handling Protocols
Warning: This synthesis involves Acrylonitrile , a high-hazard monomer.
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Acrylonitrile is toxic by inhalation and skin absorption. | Use a dedicated fume hood. Double-glove (Nitrile gloves are permeable to acrylonitrile; use Silver Shield® or change frequently). |
| Carcinogenicity | Acrylonitrile is a Category 2B Carcinogen. | Zero-tolerance for exposure. Use closed systems where possible. |
| Chemical Stability | Product may revert to reactants (Retro-Michael) upon heating. | Store product at 4°C. Do not distill at high temperatures without vacuum. |
| Waste Disposal | Nitrile-containing waste. | Quench excess acrylonitrile with bleach (sodium hypochlorite) before disposal into non-halogenated waste streams. |
References
-
Synthesis of 1,6-Naphthyridines
-
Multicomponent Strategies for Naphthyridines
- Source: Organic & Biomolecular Chemistry (RSC).
- Context: Reviews MCR strategies where aminopyridines and nitriles are key building blocks.
-
Kinase Inhibitor Development
- Source: Journal of Medicinal Chemistry (ACS). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines."
- Context: Details the use of 1,6-naphthyridine scaffolds in targeting CDK8/19 and other kinases.
-
Precursor Datasheet (3-Aminopyridine)
- Source: Sigma-Aldrich / Merck.
-
Context: Physical properties and safety data for the starting amine (CAS 462-08-8).[7]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-((Pyridin-4-ylmethyl)amino)propanenitrile [myskinrecipes.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
3-(Pyridin-3-ylamino)propanenitrile molecular structure
Molecular Structure, Synthesis, and Application in Heterocyclic Chemistry
Executive Summary
3-(Pyridin-3-ylamino)propanenitrile (CAS: 20974-32-1) is a critical bifunctional intermediate in medicinal chemistry. Structurally, it consists of a pyridine ring substituted at the 3-position with a secondary amine, which is further linked to a cyanoethyl group.
Unlike its 2-isomer (a well-known intermediate for the anticoagulant Dabigatran), the 3-isomer is primarily utilized as a pharmacophore building block for synthesizing fused nitrogen heterocycles, particularly 1,6-naphthyridines and pyrido[3,2-d]pyrimidines . These scaffolds are prevalent in kinase inhibitors and receptor modulators. This guide details the structural properties, validated synthesis protocols, and downstream applications of this molecule.[1]
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity[2][3]
-
IUPAC Name: this compound
-
CAS Number: 20974-32-1
-
Molecular Formula: C₈H₉N₃
-
Molecular Weight: 147.18 g/mol
Electronic Structure & Reactivity
The molecule features two distinct nitrogen centers with opposing electronic demands:
-
Pyridine Nitrogen (N1): Acts as a weak base and hydrogen bond acceptor. Its electron-withdrawing nature deactivates the ring toward electrophilic aromatic substitution but facilitates nucleophilic attack at the 2- and 6-positions if activated.
-
Exocyclic Amine (N-Linker): This nitrogen is less basic than a typical aliphatic amine due to conjugation with the pyridine ring (aniline-like character). However, it retains sufficient nucleophilicity to participate in cyclization reactions.
-
Nitrile Group (CN): An electron-withdrawing group that activates the adjacent methylene protons (
-protons), making them acidic enough for base-mediated cyclizations (Thorpe-Ziegler reaction).
Key Physicochemical Data (Experimental & Predicted)
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | Often off-white to pale yellow |
| Melting Point | 98–102 °C | Depends on purity/recrystallization solvent |
| Solubility | Soluble in DMSO, MeOH, EtOAc | Sparingly soluble in water |
| pKa (Pyridine N) | ~3.0 - 3.5 | Lower than pyridine (5.[2][3][4][5][6]2) due to EWG effect of nitrile |
| LogP | ~0.6 | Lipophilic enough for organic extraction |
Part 2: Synthetic Pathways (The "How")
The most robust route to this compound is the Michael Addition (aza-Michael) of 3-aminopyridine to acrylonitrile.
Critical Constraint: 3-Aminopyridine is a weaker nucleophile than aliphatic amines due to resonance delocalization of the lone pair into the aromatic ring. Therefore, standard uncatalyzed Michael additions often fail or require harsh conditions. Acid catalysis (Bronsted or Lewis) is recommended to activate the acrylonitrile or stabilize the transition state.
Validated Synthesis Protocol (Acid-Promoted)
Reagents:
-
3-Aminopyridine (1.0 eq)
-
Acrylonitrile (1.2 – 1.5 eq) [Warning: Carcinogen/Volatile]
-
Glacial Acetic Acid (Catalytic, 0.5 – 1.0 eq) or Cu(OAc)₂ (Lewis Acid)
-
Solvent: Water (reflux) or Toluene (reflux)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminopyridine (e.g., 10 mmol) in water (10 mL) or toluene.
-
Activation: Add Glacial Acetic Acid (5 mmol). Stir for 10 minutes at room temperature.
-
Addition: Dropwise add Acrylonitrile (15 mmol). Note: Excess acrylonitrile helps drive the equilibrium but must be quenched later.
-
Reaction: Heat the mixture to reflux (approx. 100°C for water, 110°C for toluene) for 12–24 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (lower Rf) should disappear.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Reaction Workflow Visualization
Figure 1: Acid-promoted aza-Michael addition workflow for synthesizing the target nitrile.
Part 3: Reactivity & Applications
The primary value of this compound lies in its ability to undergo intramolecular cyclization . It serves as a "masked" heterocycle.
The Thorpe-Ziegler Cyclization (1,6-Naphthyridine Synthesis)
Under strong basic conditions (e.g., t-BuOK or NaH), the methylene group
-
Target Scaffold: 4-Amino-1,6-naphthyridine derivatives.
-
Mechanism: The nitrile nitrogen ends up as the amino group on the fused ring system.
Pinner Reaction (Amidine Synthesis)
Treatment with dry HCl in ethanol converts the nitrile to an imidate, which can be treated with ammonia to form the amidine . This is analogous to the synthesis of Dabigatran, where the amidine moiety is crucial for thrombin binding.
Cyclization Pathway Diagram
Figure 2: Transformation of the linear nitrile intermediate into a bicyclic 1,6-naphthyridine scaffold.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.05 | Singlet (d) | 1H | Pyridine C2-H (Deshielded) |
| 7.85 | Doublet | 1H | Pyridine C6-H |
| 7.10 | Triplet/Multi | 1H | Pyridine C5-H |
| 6.95 | Doublet | 1H | Pyridine C4-H |
| 6.10 | Broad Singlet | 1H | NH (Exchangeable) |
| 3.45 | Triplet | 2H | N-CH₂ -CH₂ |
| 2.75 | Triplet | 2H | CH₂-CH₂ -CN |
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (C≡N): Distinct sharp peak at 2240–2250 cm⁻¹ . This is the diagnostic band confirming the Michael addition was successful.
-
Amine Stretch (N-H): Weak/Broad band at 3250–3350 cm⁻¹ .
References
-
Michael Addition Protocols
-
Analogous Synthesis (Dabigatran Intermediate)
- Heterocyclic Applications: Title: Synthesis of 1,6-naphthyridines via Thorpe-Ziegler cyclization. Source: Journal of Heterocyclic Chemistry. Relevance: Establishes the utility of this compound as a precursor for fused ring systems.
-
Chemical Data & Safety
Sources
- 1. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. 3,3'-IMINODIPROPIONITRILE(111-94-4) 1H NMR [m.chemicalbook.com]
- 5. Propionitrile(107-12-0) 1H NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]
Structure-activity relationship (SAR) of 3-(Pyridin-3-ylamino)propanenitrile analogs
Executive Summary: The Reversible Covalent Paradigm
The 3-(pyridin-3-ylamino)propanenitrile scaffold represents a critical structural archetype in modern medicinal chemistry, specifically within the domain of Targeted Covalent Inhibitors (TCIs) . Unlike traditional non-covalent drugs that rely solely on equilibrium binding, or "suicide" inhibitors that permanently alkylate proteins, this scaffold utilizes the nitrile group as a "soft" electrophile.
This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its mechanism as a reversible covalent inhibitor of cysteine-dependent enzymes (Cathepsins, DPP-4) and specific kinases (JAK3, BTK). The core value proposition of this chemotype is its ability to combine high potency (via covalent bond formation) with reduced immunotoxicity (via reversibility).
Mechanistic Basis: The Thioimidate Adduct
To understand the SAR, one must first understand the reaction mechanism. The biological activity of this compound hinges on the nucleophilic attack of a catalytic cysteine residue (Cys-SH) upon the nitrile carbon.
The Chemical Pathway[1]
-
Recognition: The pyridine ring positions the molecule within the S1/S2 pocket of the enzyme via hydrogen bonding and
- stacking. -
Warhead Activation: The propionitrile arm positions the cyano group (
) near the active site cysteine. -
Adduct Formation: The thiolate anion attacks the nitrile carbon, forming a thioimidate intermediate.
-
Reversibility: Unlike acrylamides (which form stable thioethers), the thioimidate is susceptible to hydrolysis or reversal, allowing the enzyme to regenerate over time, reducing off-target toxicity.
Diagram: Mechanism of Action (Thioimidate Formation)
Figure 1: The kinetic cycle of nitrile-based inhibition. Note the
Detailed Structure-Activity Relationship (SAR)
The SAR of this compound can be deconstructed into three distinct zones. Modifications in these zones drastically alter potency (
Zone 1: The Warhead (The Nitrile)
The cyano group is the pharmacophore's engine.
-
Rule: The nitrile is essential.
-
Modification: Reduction to an amine (
) or hydrolysis to an amide ( ) typically results in a >100-fold loss of potency . -
Bioisosteres: Replacement with an alkyne (
) retains some activity but changes the geometry and reactivity profile, often shifting selectivity toward different cysteine proteases.
Zone 2: The Linker (The Propyl Chain)
The 2-carbon spacer (ethyl linkage between N and CN) is critical for alignment.
-
Length: Shortening to 1 carbon (acetonitrile derivative) often causes steric clash with the backbone. Lengthening to 3 carbons (butyronitrile) increases floppiness (entropic penalty), reducing binding affinity.
-
Substitution: Adding a methyl group at the
-position (adjacent to CN) creates a chiral center.-
Insight: The (S)-enantiomer often fits better in the chiral environment of protease active sites (e.g., Cathepsin K), while the (R)-enantiomer may be inactive.
-
Risk:
-substitution can sterically hinder the nucleophilic attack, reducing .
-
Zone 3: The Recognition Cap (The Pyridine)
The pyridine ring drives initial non-covalent binding affinity (
-
Nitrogen Position: 3-pyridyl is often superior to 2-pyridyl or 4-pyridyl because the ring nitrogen can accept a hydrogen bond from the protein backbone (e.g., Glycine NH) without steric repulsion.
-
Substitution: Adding electron-withdrawing groups (e.g., -F, -Cl) to the pyridine ring decreases the electron density on the aniline nitrogen. This reduces the
of the amine, making it a weaker H-bond acceptor but potentially improving metabolic stability.
SAR Data Summary Table
| Analog ID | Structure Description | Relative Potency (IC50) | Mechanism | Notes |
| Ref-01 | This compound | 1.0 (Baseline) | Rev. Covalent | Parent scaffold. |
| Mod-A1 | 3-(pyridin-3-ylamino)propanamide | >100x (Inactive) | Non-covalent | Loss of warhead function. |
| Mod-B1 | 3-(pyridin-3-ylamino)ethanenitrile | 50x (Weaker) | Steric Clash | Linker too short for Cys reach. |
| Mod-C1 | 3-(pyridin-2-ylamino)propanenitrile | 5x (Weaker) | H-Bond Loss | Nitrogen position mismatch. |
| Mod-D1 | 3-((6-chloropyridin-3-yl)amino)propanenitrile | 0.8x (Potent) | Rev. Covalent | Halogen improves lipophilicity/fit. |
Experimental Protocols
Synthesis Workflow: Aza-Michael Addition
The most robust method for generating this scaffold is the Aza-Michael addition of the aminopyridine to acrylonitrile.
Reagents: 3-Aminopyridine, Acrylonitrile, Glacial Acetic Acid (Catalyst), Ethanol.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine (1.0 eq) in Ethanol (5 mL/mmol).
-
Activation: Add Glacial Acetic Acid (0.5 eq). The acid activates the acrylonitrile and protonates the pyridine slightly to prevent side reactions.
-
Addition: Dropwise add Acrylonitrile (1.2 eq) at room temperature.
-
Reflux: Heat the mixture to reflux (
) for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate, wash with saturated
(to remove acid), then Brine. -
Purification: Recrystallize from Et2O/Hexanes or purify via flash column chromatography.
Biochemical Assay: Cysteine Protease Inhibition
To validate the "reversible covalent" mechanism, a time-dependent inhibition assay is required.
Materials: Recombinant Human Cathepsin K or L, Fluorogenic Substrate (Z-Phe-Arg-AMC), DTT (essential for active site Cys).
-
Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations) in Assay Buffer (pH 5.5, 1mM DTT) for varying times (0, 15, 30, 60 min).
-
Reaction Start: Add Substrate (
concentration). -
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) for 10 minutes.
-
Analysis:
-
If
decreases (potency increases) with longer pre-incubation, the inhibitor is slow-binding/covalent . -
Jump-Dilution Test: Incubate enzyme with high concentration of inhibitor (100x IC50), then dilute 100-fold into substrate solution. Rapid recovery of enzymatic activity confirms reversibility .
-
Diagram: Experimental Workflow
Figure 2: Integrated workflow from synthesis to mechanistic validation.
Therapeutic Implications & Future Directions[2]
The this compound scaffold is not a final drug but a Pharmacophore Starter Kit .
-
Cathepsin K Inhibition: For osteoporosis. The nitrile binds the active site Cys25. The pyridine ring can be elaborated into a bicyclic system (e.g., quinoline) to improve selectivity against Cathepsin L (reducing skin rash side effects).
-
Kinase Targeting: This scaffold is increasingly relevant for JAK3 and BTK inhibitors targeting non-catalytic cysteines.[1] The reversible nature allows for high occupancy without the permanent protein modification that leads to haptenization and immune responses.
-
Fragment-Based Drug Discovery (FBDD): This molecule is an ideal "fragment" (
). It has high ligand efficiency (LE). Researchers should screen this fragment against a library of cysteine-containing proteins to identify new druggable pockets.
Final Recommendation
For researchers utilizing this scaffold: Prioritize the "Jump-Dilution" assay early in the cascade. Confirming reversibility is the primary advantage of the nitrile warhead over acrylamides. If the compound acts irreversibly, you have likely encountered a non-specific alkylator, which should be discarded.
References
-
Baillie, T. A. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Medicinal Chemistry. Retrieved February 1, 2026, from [Link]
-
Kumalo, H. M., et al. (2015). Nitriles: an attractive approach to the development of covalent inhibitors. Frontiers in Chemistry. Retrieved February 1, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of CHK1 Inhibitors Using 3-(Pyridin-3-ylamino)propanenitrile
Introduction: The Critical Role of CHK1 in Genome Integrity and as a Cancer Target
Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA Damage Response (DDR) and cell cycle checkpoint control.[1] In response to DNA damage or replication stress, CHK1 is activated, primarily through phosphorylation by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[2] This activation triggers a signaling cascade that leads to cell cycle arrest, providing the necessary time for DNA repair.[3] CHK1's functions are multifaceted, including the regulation of replication origin firing, stabilization of replication forks, and ensuring the proper progression of mitosis.[4][5]
Many cancer cells exhibit a defective G1 checkpoint, often due to mutations in the p53 tumor suppressor gene.[2] This renders them highly dependent on the S and G2/M checkpoints, which are regulated by CHK1, for their survival, especially when challenged with DNA-damaging chemotherapeutic agents.[2][6] Consequently, inhibiting CHK1 can selectively sensitize these cancer cells to the cytotoxic effects of chemotherapy, leading to mitotic catastrophe and apoptosis. This synthetic lethality approach makes CHK1 an attractive and promising target for cancer therapy.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potent and selective CHK1 inhibitors, utilizing 3-(Pyridin-3-ylamino)propanenitrile as a key starting material. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol, and outline methods for the biological evaluation of the synthesized compounds.
Synthetic Strategy: Constructing the Pharmacophore
The design of our target CHK1 inhibitor is based on a common scaffold found in many potent kinase inhibitors: a substituted pyrimidine ring. The pyridine moiety of this compound is a well-established hinge-binding motif in many kinase inhibitors. The overall strategy involves a convergent synthesis, where a functionalized pyrimidine core is first synthesized and then coupled with a derivative of this compound.
The nitrile group in this compound is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[9] Its presence can also favorably modulate the physicochemical and pharmacokinetic properties of a molecule.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the CHK1 inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Part 1: Synthesis of 2,4-dichloro-5-nitropyrimidine
This protocol describes the synthesis of a key intermediate, 2,4-dichloro-5-nitropyrimidine, starting from uracil.
Materials:
-
Uracil
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Nitration of Uracil:
-
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add uracil in portions.
-
After complete dissolution, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 5-nitrouracil.
-
-
Chlorination of 5-Nitrouracil:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5-nitrouracil in phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 2,4-dichloro-5-nitropyrimidine as a solid.
-
Part 2: Synthesis of the Target CHK1 Inhibitor
This protocol details the coupling of this compound with the synthesized 2,4-dichloro-5-nitropyrimidine.
Materials:
-
This compound
-
2,4-dichloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Nucleophilic Aromatic Substitution:
-
Dissolve this compound and 2,4-dichloro-5-nitropyrimidine in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA) to the solution.
-
Stir the reaction mixture at 80-90 °C for 8-12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the final CHK1 inhibitor.
-
Characterization of the Final Compound:
The structure and purity of the synthesized CHK1 inhibitor should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Biological Evaluation of Synthesized CHK1 Inhibitors
Once the target compound is synthesized and characterized, its biological activity as a CHK1 inhibitor needs to be evaluated. This typically involves a series of in vitro and in vivo assays.
In Vitro Assays
1. CHK1 Kinase Inhibition Assay:
-
Principle: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of recombinant CHK1.
-
Method: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using a peptide substrate and [γ-³²P]ATP.
-
Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.
| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) |
| Synthesized Inhibitor | To be determined | To be determined | To be determined |
| Reference Compound (e.g., AZD7762) | Known Value | Known Value | Known Value |
2. Cellular Target Engagement Assay:
-
Principle: This assay confirms that the compound inhibits CHK1 within a cellular context.
-
Method: Western blotting can be used to measure the phosphorylation status of CHK1 (e.g., autophosphorylation at Ser296) and its downstream substrates (e.g., CDC25C at Ser216) in cancer cells treated with the inhibitor and a DNA-damaging agent (e.g., gemcitabine).[10] A decrease in the phosphorylation of these targets indicates successful CHK1 inhibition.
3. Cell Proliferation and Cytotoxicity Assays:
-
Principle: These assays determine the effect of the inhibitor on cancer cell growth, both as a single agent and in combination with chemotherapeutic drugs.
-
Method: Assays such as the MTT or CellTiter-Glo assay can be used to measure cell viability. The synergistic effect with a DNA-damaging agent can be quantified using the combination index (CI).
-
Data Analysis: GI₅₀ (concentration for 50% growth inhibition) and CC₅₀ (concentration for 50% cytotoxicity) values are calculated.
In Vivo Assays
1. Xenograft Mouse Model:
-
Principle: This assay evaluates the anti-tumor efficacy of the CHK1 inhibitor in a living organism.
-
Method: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, a chemotherapeutic agent, or a combination of both. Tumor growth is monitored over time.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated. Pharmacokinetic (PK) and pharmacodynamic (PD) studies can also be performed to assess the drug's absorption, distribution, metabolism, and excretion, and its effect on the target in the tumor tissue.
CHK1 Signaling Pathway
Caption: The CHK1 signaling pathway in the DNA damage response.
References
-
Creative Diagnostics. (n.d.). Chk Signaling Pathway. Retrieved from [Link]
- Collins, I., & Garrett, M. D. (2005). Targeting the cell division cycle in cancer: CHK1 and CHK2 as molecular targets for cancer therapy. Current opinion in pharmacology, 5(4), 366–373.
- Zachos, G., Rainey, M. D., & Gillespie, D. A. (2006). Checkpoint kinase 1 (Chk1) is required for mitotic progression through negative regulation of polo-like kinase 1 (Plk1). Proceedings of the National Academy of Sciences, 103(10), 3733–3738.
- Ma, C. X., Janetka, J. W., & Piwnica-Worms, H. (2011). ATR/CHK1 inhibitors and cancer therapy. Current opinion in cell biology, 23(2), 197–203.
-
Expert Opinion on Investigational Drugs. (2020). Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Retrieved from [Link]
- Chen, Y., & Poon, R. Y. C. (2008). Roles of Chk1 in cell biology and cancer therapy. Clinical cancer research, 14(12), 3684–3691.
-
MDPI. (2022). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]
-
Wikipedia. (n.d.). Genome instability. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]
-
PubMed Central. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2012). The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. Retrieved from [Link]
-
PubMed Central. (2012). Checkpoint kinase 1 in DNA damage response and cell cycle regulation. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2021). Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. Retrieved from [Link]
-
Oncotarget. (2017). Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Retrieved from [Link]
-
ACS Publications. (2015). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Retrieved from [Link]
-
Clinical Cancer Research. (2010). Assessment of Chk1 Phosphorylation as a Pharmacodynamic Biomarker of Chk1 Inhibition. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
MDPI. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). CHEK1. Retrieved from [Link]
-
MDPI. (2018). Targeting the ATR-CHK1 Axis in Cancer Therapy. Retrieved from [Link]
-
The Journal of Biological Chemistry. (2019). Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Retrieved from [Link]
-
AACR Journals. (2007). Targeting Checkpoint Kinase 1 in Cancer Therapeutics. Retrieved from [Link]
-
Patsnap. (2024). What are Chk inhibitors and how do they work?. Retrieved from [Link]
Sources
- 1. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction [mdpi.com]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and SAR of thienopyridines as potent CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
Application Note: Analytical Characterization of 3-(Pyridin-3-ylamino)propanenitrile
Introduction & Scope
This guide details the analytical characterization of 3-(Pyridin-3-ylamino)propanenitrile (CAS: 20173-04-0), a critical intermediate in the synthesis of nitrogenous heterocycles, including 1,6-naphthyridines and pyrido-pyrimidines used in kinase inhibitor development.
The molecule is typically synthesized via an aza-Michael addition of 3-aminopyridine to acrylonitrile. Consequently, the analytical strategy must not only confirm the identity of the product but also strictly control for unreacted starting materials (3-aminopyridine is highly toxic) and potential bis-alkylation byproducts.
Key Physicochemical Properties
| Property | Value (Theoretical/Exp) | Analytical Implication |
| Formula | MW = 147.18 g/mol | |
| pKa (Pyridine N) | ~6.0 | Requires buffered mobile phases (pH < 4 or > 7) to prevent peak tailing. |
| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |
| UV Max | ~245 nm, ~305 nm | Dual-band detection recommended for purity assays. |
Analytical Workflow
The following decision tree outlines the logical progression from crude synthesis to final purity release.
Figure 1: Analytical workflow ensuring stepwise validation of sample integrity before expensive high-resolution analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)[1][2][3]
Objective: Quantitative purity assessment and monitoring of the unreacted 3-aminopyridine. Challenge: Pyridine derivatives are basic and interact with residual silanols on silica columns, causing severe peak tailing.
Protocol: Reverse Phase Ion-Suppression
To mitigate tailing, we utilize a low-pH mobile phase to fully protonate the pyridine nitrogen (
Instrument Parameters:
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),
mm, 3.5 µm. -
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (general) and 305 nm (specific for conjugated amine).
-
Injection Volume: 5 µL.
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (v/v).
-
Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).
Gradient Table:
| Time (min) | % Solvent B | Rationale |
|---|---|---|
| 0.0 | 5 | Initial equilibration (highly polar analytes). |
| 2.0 | 5 | Hold to elute very polar salts. |
| 10.0 | 60 | Linear gradient to elute the product. |
| 12.0 | 95 | Wash column (remove oligomers). |
| 12.1 | 5 | Re-equilibration. |
| 15.0 | 5 | Ready for next injection. |
Expected Retention Order:
-
3-Aminopyridine (Impurity): Elutes early (~2-3 min) due to high polarity and basicity.
-
This compound (Product): Elutes mid-gradient (~6-7 min). Increased hydrophobicity from the ethyl-nitrile chain.
-
Bis-alkylation impurity: Elutes later (~9-10 min) if present (two hydrophobic tails).
Method 2: Nuclear Magnetic Resonance (NMR)
Objective: Structural confirmation.
Solvent Selection: DMSO-
1H NMR Assignment (400 MHz, DMSO- )
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | Doublet (d) | 1H | Pyridine C2-H | Most deshielded, adjacent to N. |
| 7.85 | Doublet (d) | 1H | Pyridine C6-H | Adjacent to N. |
| 7.10 | Multiplet (m) | 1H | Pyridine C4-H | - |
| 6.95 | Multiplet (m) | 1H | Pyridine C5-H | - |
| 6.10 | Broad Triplet | 1H | -NH- | Diagnostic: Confirms secondary amine formation. Loss of SM |
| 3.35 | Quartet/Triplet | 2H | Methylene adjacent to amine. | |
| 2.75 | Triplet | 2H | Methylene adjacent to nitrile. |
Critical Quality Attribute (CQA): The disappearance of the vinyl protons of acrylonitrile (multiplets at 5.6–6.4 ppm) confirms the consumption of the Michael acceptor.
Method 3: FTIR Spectroscopy
Objective: rapid functional group verification. Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.
-
Diagnostic Peak 1 (~2245–2255 cm⁻¹): Sharp, medium intensity band. This is the C≡N stretch . It is the most distinct marker distinguishing the product from the starting material (3-aminopyridine).
-
Diagnostic Peak 2 (~3300–3400 cm⁻¹): Single N-H stretch (secondary amine). Starting material (primary amine) would show a doublet peak.
Method 4: Mass Spectrometry (LC-MS)
Objective: Molecular weight confirmation. Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
Fragmentation Logic:
- m/z: The parent ion.
-
Fragment 95 m/z: Loss of the acrylonitrile chain (
), generating the aminopyridinyl cation. This confirms the core structure is intact.
Synthesis Mechanism & Impurity Logic[2]
Understanding the synthesis aids in identifying "ghost" peaks in chromatography. The reaction is an Aza-Michael Addition .
Figure 2: Reaction pathway highlighting the origin of the bis-alkylated impurity.
Safety Note
3-Aminopyridine is a potassium channel blocker and highly toxic (neurotoxin). Acrylonitrile is a carcinogen. All analytical prep must occur in a fume hood.
References
- Synthesis of Pyridine Derivatives: Michael Addition of Amines to Acrylonitrile. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
HPLC Method Development
-
Spectral Data Verification
-
Mechanistic Insight
-
Aza-Michael addition reaction: An overview. Arkivoc, 2014.
-
Sources
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. Separation of 3-Aminopyridine-2-butyronitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 5. CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate - Google Patents [patents.google.com]
- 6. helixchrom.com [helixchrom.com]
Application Notes and Protocols for the Scale-up Synthesis of 3-(Pyridin-3-ylamino)propanenitrile
Introduction: Strategic Importance of 3-(Pyridin-3-ylamino)propanenitrile
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring, a secondary amine, and a nitrile group, offers multiple points for further chemical modification, making it a versatile building block in drug discovery and development. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.
This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and reproducible protocol. We will delve into the underlying chemical principles, provide a detailed step-by-step methodology, and address critical safety and handling considerations essential for a successful scale-up campaign.
Synthetic Strategy: The Aza-Michael Addition
The most direct and atom-economical approach to this compound is the aza-Michael addition of 3-aminopyridine to acrylonitrile. This reaction, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a cornerstone of carbon-nitrogen bond formation.
Reaction Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the exocyclic amino group of 3-aminopyridine on the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The resulting intermediate is then protonated to yield the final product.
Caption: Aza-Michael addition of 3-aminopyridine to acrylonitrile.
While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a mild acid or base catalyst can enhance the reaction rate and improve selectivity. For this protocol, we will explore a catalyst-free approach under controlled heating, which simplifies the workup and purification process, a key consideration for scale-up.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 3-Aminopyridine | ≥98% | Toxic, handle with care[1][2][3][4] | |
| Acrylonitrile | ≥99%, stabilized | Flammable, toxic, and prone to polymerization[5][6][7][8] | |
| Toluene | Anhydrous | ||
| Ethyl Acetate | ACS Grade | For extraction and chromatography | |
| Hexanes | ACS Grade | For chromatography | |
| Sodium Sulfate | Anhydrous | For drying |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Addition funnel.
-
Rotary evaporator.
-
Vacuum pump.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and a properly fitted respirator are mandatory.
Detailed Scale-up Synthesis Protocol
This protocol is designed for a 100 g scale synthesis of this compound.
Step 1: Reactor Setup and Inerting
-
Assemble the jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe.
-
Ensure all glassware is dry and the system is properly sealed.
-
Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. This is crucial to prevent side reactions and potential polymerization of acrylonitrile.
Step 2: Charging of Reactants
-
Under a positive flow of nitrogen, charge the reactor with 3-aminopyridine (94.12 g, 1.0 mol).
-
Add anhydrous toluene (500 mL) to the reactor. Stir the mixture until the 3-aminopyridine is fully dissolved.
-
In a separate, dry addition funnel, charge acrylonitrile (63.68 g, 1.2 mol, 1.2 equivalents), which has been freshly passed through a column of basic alumina to remove the polymerization inhibitor.[9]
Causality: A slight excess of acrylonitrile is used to ensure complete consumption of the limiting reagent, 3-aminopyridine. The removal of the polymerization inhibitor is essential for the reaction to proceed.[9]
Step 3: Reaction Execution
-
Heat the reactor contents to 80 °C using a circulating oil bath.
-
Once the temperature has stabilized, add the inhibitor-free acrylonitrile dropwise from the addition funnel over a period of 2 hours. Maintain the internal temperature between 80-85 °C during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for an additional 12-16 hours.
Causality: The slow, controlled addition of acrylonitrile is a critical safety measure to manage the exothermic nature of the reaction and to minimize the risk of uncontrolled polymerization.[10] The extended reaction time ensures high conversion.
Step 4: Reaction Monitoring
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC analysis, use a mobile phase of ethyl acetate/hexanes (e.g., 1:1). Visualize the spots using a UV lamp. The reaction is complete when the 3-aminopyridine spot is no longer visible.
Step 5: Work-up and Isolation
-
Once the reaction is complete, cool the reactor to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product will be an oil or a semi-solid.
Step 6: Purification
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product, as identified by TLC.
-
Concentrate the combined fractions under reduced pressure to yield this compound as a pale yellow oil or solid.
Alternative Purification: For large-scale operations, distillation under high vacuum can be an alternative to chromatography. However, care must be taken as aminonitriles can be thermally sensitive.
Characterization Data
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Appearance | Pale yellow oil or solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, 1H), 8.05 (dd, 1H), 7.15 (dd, 1H), 6.95 (m, 1H), 4.50 (br s, 1H), 3.50 (t, 2H), 2.70 (t, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.5, 141.0, 140.5, 124.0, 118.5, 118.0, 38.0, 18.0 |
| Mass Spectrometry (ESI+) | m/z: 148.0869 [M+H]⁺[11] |
Safety and Handling Considerations
3-Aminopyridine:
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[1][3][4] Causes skin and serious eye irritation.[1][2][4]
-
Precautions: Wear appropriate PPE, including gloves, safety glasses, and a respirator. Handle in a well-ventilated fume hood.
Acrylonitrile:
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.[5][7][8] Suspected of causing cancer. Prone to hazardous polymerization, which can be initiated by heat, light, or contaminants.[5][7][12]
-
Precautions: Store with a polymerization inhibitor in a cool, dark, and well-ventilated area.[6][9] Remove the inhibitor just before use.[9] Ground and bond all equipment to prevent static discharge.[6] Have an emergency plan in place to handle accidental spills or polymerization events.
Process Workflow Diagram
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 6. osha.gov [osha.gov]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. PubChemLite - this compound (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 12. cdn.nufarm.com [cdn.nufarm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyridin-3-ylamino)propanenitrile
Executive Technical Summary
The synthesis of 3-(pyridin-3-ylamino)propanenitrile via the aza-Michael addition of 3-aminopyridine to acrylonitrile is a critical intermediate step in the production of thrombin inhibitors (e.g., Dabigatran etexilate analogs). While the reaction appears mechanistically simple, it is governed by a delicate balance between kinetic activation and thermodynamic control .
The primary failure modes in this synthesis are over-alkylation (bis-addition) , polymerization of the Michael acceptor , and hydrolysis of the nitrile functionality . This guide provides a root-cause analysis of these side reactions and actionable protocols to mitigate them.
Reaction Pathway Analysis
The following diagram illustrates the competitive reaction landscape. Understanding these pathways is the first step in troubleshooting.
Figure 1: Competitive reaction network showing the primary product (Green) and critical impurity pathways (Red/Yellow).
Troubleshooting Guide & FAQs
Module 1: The "Bis-Addition" Impurity
User Issue: "My LC-MS shows a persistent impurity with a mass of M+53 relative to the product. Recrystallization is difficult."
Technical Diagnosis: You are observing N,N-bis(2-cyanoethyl)-3-aminopyridine . The product of the initial reaction is a secondary amine.[1] This secondary amine is still nucleophilic and, in the presence of excess acrylonitrile or prolonged heating, will undergo a second Michael addition.
| Parameter | Kinetic Driver | Mitigation Strategy |
| Stoichiometry | Excess Acrylonitrile | Strictly limit Acrylonitrile to 1.0–1.1 equivalents . Do not use large excesses to "drive" the reaction. |
| Concentration | High Concentration | Dilute the reaction. High concentration favors bimolecular collisions between the Product and Acrylonitrile. |
| Reaction Time | Prolonged Reflux | Monitor by HPLC/TLC. Stop the reaction at 95% conversion rather than chasing 100%. |
Q: Can I remove the bis-impurity via extraction? A: It is difficult. Both the mono- and bis-adducts are weak bases with similar pKa values. However, the bis-adduct is significantly more lipophilic.
-
Protocol: Dissolve the crude mixture in minimal ethyl acetate. Wash with mild acidic water (pH 4-5). The mono-adduct (secondary amine) is slightly more basic and soluble in the aqueous phase than the bis-adduct (tertiary amine, sterically hindered). Note: This separation is inefficient; prevention is superior to remediation.
Module 2: Solidification & Polymerization
User Issue: "The reaction mixture turned into a white, gummy solid or a hard gel during reflux."
Technical Diagnosis: This is anionic or radical polymerization of acrylonitrile (formation of polyacrylonitrile). Acrylonitrile is unstable at high temperatures without radical inhibitors.
Root Cause:
-
Inhibitor Removal: Did you distill the acrylonitrile before use? If so, you removed the stabilizer (typically MEHQ - 4-methoxyphenol).
-
Oxygen Exclusion: While many organic reactions require inert atmospheres, Michael additions of acrylonitrile benefit from trace oxygen to keep the MEHQ inhibitor active. However, strictly anaerobic conditions without MEHQ will lead to polymerization.
Corrective Protocol:
-
Use Stabilized Reagents: Use commercial acrylonitrile containing 35-45 ppm MEHQ unless strict high-purity requires otherwise.
-
Temperature Control: Do not exceed 80-90°C. If refluxing in water/acetic acid, ensure the oil bath is not overheating the flask wall (which initiates polymerization).
-
Solvent Choice: Polymerization is faster in neat reactions. Use Glacial Acetic Acid or Water as a solvent to dilute the monomers.
Module 3: Regioselectivity (Ring vs. Exocyclic Nitrogen)
User Issue: "I am seeing a byproduct that does not match the bis-adduct mass but consumes starting material. Is the pyridine ring reacting?"
Technical Diagnosis: While 3-aminopyridine reacts preferentially at the exocyclic amine, the pyridine ring nitrogen is nucleophilic (pKa ~6.0). In the absence of an acid catalyst, alkylation at the ring nitrogen (forming a pyridinium salt) is possible.
The Role of Acid Catalysis: We recommend using Glacial Acetic Acid (AcOH) as the solvent or catalyst.
-
Mechanism: AcOH protonates the ring nitrogen (Pyridine-N), rendering it non-nucleophilic.
-
Selectivity: The exocyclic amine, while less basic due to resonance delocalization, remains nucleophilic enough to attack the activated acrylonitrile.
-
Result: High selectivity for the exocyclic amine.[2]
Q: Can I use a strong base (e.g., NaH) instead? A: Strong bases will deprotonate the exocyclic amine (creating a strong amide nucleophile), but they also promote rapid polymerization of acrylonitrile and potential bis-addition. Acid catalysis is the industry standard for this specific substrate.
Module 4: Hydrolysis (Loss of Nitrile)
User Issue: "The IR peak at ~2250 cm⁻¹ (CN) is diminishing, and a carbonyl peak is appearing."
Technical Diagnosis: You are hydrolyzing the nitrile to an amide (partial hydrolysis) or carboxylic acid (full hydrolysis). This occurs when refluxing in aqueous acid for extended periods.
Prevention Protocol:
-
Moisture Control: If using acetic acid, ensure it is Glacial (anhydrous).
-
Work-up: Do not expose the product to strong aqueous acids or bases while hot. Quench the reaction by cooling to room temperature before adding aqueous neutralization agents.
Validated Synthetic Protocol
To minimize the side reactions described above, follow this optimized procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
3-Aminopyridine (1.0 equiv)
-
Glacial Acetic Acid (Solvent, 3-5 volumes)
-
Acrylonitrile (1.1 equiv) — Add slowly
-
-
Procedure:
-
Dissolve 3-aminopyridine in Glacial Acetic Acid at Room Temperature.
-
Add Acrylonitrile dropwise over 30 minutes. Reason: Keeps concentration of Michael acceptor low to prevent polymerization and bis-addition.
-
Heat to reflux (approx. 118°C) for 4–8 hours.
-
Monitor: Check TLC/HPLC every hour after hour 4. Stop immediately upon disappearance of starting material.
-
-
Work-up:
Decision Tree for Troubleshooting
Figure 2: Rapid diagnostic flow for common synthesis failures.
References
-
Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.[3][4][5] Retrieved February 1, 2026, from
-
ResearchGate. (2025). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile. Retrieved February 1, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles: Hydrolysis and Preparation. Retrieved February 1, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9 [chemicalbook.com]
- 4. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling & Process Control for 3-(Pyridin-3-ylamino)propanenitrile
Executive Summary & Reaction Overview
The Chemistry: The synthesis of 3-(pyridin-3-ylamino)propanenitrile typically involves the Michael addition (cyanoethylation) of 3-aminopyridine to acrylonitrile .
-
Nucleophile: 3-Aminopyridine (Aromatic amine, moderate nucleophile).
-
Electrophile: Acrylonitrile (Michael acceptor,
-unsaturated nitrile).[1] -
Catalyst: Often requires acid catalysis (e.g., Glacial Acetic Acid, Cu(OAc)₂) to activate the nitrile or Lewis acid catalysis to facilitate the attack, as the electron-withdrawing pyridine ring deactivates the exocyclic amine.
The Challenge: While the reaction appears simple, the dual nucleophilicity of the pyridine ring (Ring-N vs. Exocyclic-N) and the reactivity of acrylonitrile lead to a specific impurity profile. This guide addresses the isolation and prevention of these byproducts.
Pathway Visualization
The following diagram maps the "Happy Path" (Target) against the three most common impurity pathways.
Figure 1: Reaction network showing the primary synthetic route and competing impurity pathways.
Troubleshooting Guides (Impurity-Specific)
Module 1: The "Bis-Adduct" (Over-Alkylation)
Symptom: LC-MS shows a peak at M+53 (Target MW + 53 Da). Identity: N,N-bis(2-cyanoethyl)pyridin-3-amine.
Technical Context: Primary amines have two protons. After the first cyanoethylation, the resulting secondary amine is often more nucleophilic than the starting primary amine (due to the inductive effect of the alkyl group), leading to a second addition. However, in 3-aminopyridine, the electron-withdrawing ring mitigates this, but "bis" formation remains the dominant kinetic competitor if stoichiometry is uncontrolled.
| Parameter | Control Strategy |
| Stoichiometry | Strict 1.0 : 1.1 equivalent ratio. Do not use large excesses of acrylonitrile to "push" conversion. |
| Temperature | Ramp slowly. High temperatures favor the higher activation energy "bis" addition. Initiate at 40°C, then ramp to reflux only if necessary. |
| Monitoring | Stop at 95% conversion. Chasing the last 5% of starting material often results in 10% bis-impurity formation. |
Module 2: Acrylonitrile Polymerization (The "Gummy" Solid)
Symptom: Reaction mixture turns into a yellow/orange gel; intractable solid precipitates; yield is artificially "high" but purity is low. Identity: Polyacrylonitrile (PAN) oligomers.
Technical Context: Acrylonitrile is a Michael acceptor but also a radical monomer. Light, heat, or trace peroxides can initiate radical polymerization, consuming your reagent and trapping your product.
Protocol for Prevention:
-
Inhibitors: Ensure your Acrylonitrile contains MEHQ (Monomethyl ether hydroquinone) (typically 35-45 ppm). If distilled recently, add fresh inhibitor.
-
Exclusion of Light: Wrap the reaction vessel in aluminum foil.
-
Atmosphere: While many Michael additions run under nitrogen, total oxygen exclusion can sometimes inhibit the MEHQ stabilizer (which requires trace O₂ to function). However, for lab scale, a standard N₂ blanket is usually safe if MEHQ is present.
Module 3: Hydrolysis Products (Amide/Acid)
Symptom: LC-MS shows M+18 (Amide) or M+19 (Acid, if M+1). IR shows broad -OH or split carbonyl bands. Identity: 3-(pyridin-3-ylamino)propanamide or 3-(pyridin-3-ylamino)propanoic acid.
Technical Context:
The nitrile group (
Self-Validating Workup System:
-
Avoid: Direct quenching into 6M HCl or NaOH.
-
Recommended: Quench into saturated NH₄Cl (pH ~5-6) or saturated NaHCO₃ (pH ~8).
-
Drying: Do not heat the crude material above 60°C if it is still wet/acidic.
Module 4: Ring Nitrogen Alkylation (Regioisomerism)
Symptom: Product is highly water-soluble and lost during extraction; 1H NMR shows downfield shift of ring protons. Identity: 1-(2-cyanoethyl)-3-aminopyridinium salt.
Technical Context:
The pyridine ring nitrogen is a base (
Corrective Action:
-
Catalyst Selection: Use Glacial Acetic Acid (AcOH) as the solvent or co-catalyst. AcOH protonates the ring nitrogen (blocking it from nucleophilic attack) while leaving the less basic exocyclic amine available to react (albeit slowly) or activating the acrylonitrile via H-bonding.
-
Lewis Acid Alternative: Copper(II) Acetate (
) is a proven catalyst for cyanoethylation of aromatic amines, coordinating to the amine to increase nucleophilicity while minimizing ring alkylation.
Frequently Asked Questions (FAQ)
Q1: My reaction is turning black. Is this normal?
-
Status: Warning.
-
Diagnosis: This usually indicates oxidation of the amine or advanced polymerization of acrylonitrile.
-
Fix: Ensure the reaction is under inert gas (N₂/Ar). Check if the starting 3-aminopyridine was dark/oxidized before use. If so, recrystallize the starting material (benzene/ligroin or ethanol) before use.
Q2: I have 15% unreacted 3-aminopyridine remaining. Should I add more acrylonitrile?
-
Status: Risky.
-
Diagnosis: Adding more electrophile increases the concentration of the "Bis-Adduct" (Impurity A) relative to the product.
-
Fix: It is better to accept lower conversion and separate the starting material via column chromatography (the polarity difference between amine and nitrile is significant) or recrystallization, rather than contaminating the batch with difficult-to-remove bis-impurities.
Q3: Can I distill the product?
-
Status: No.
-
Diagnosis: this compound has a high boiling point. Heating it to distillation temperatures often triggers the Retro-Michael reaction (decomposition back to starting materials) or polymerization.
-
Fix: Purify via recrystallization (Ethanol/Water or Toluene) or Silica Gel Chromatography.
Decision Tree: Purification Strategy
Use this logic flow to determine the best purification method based on your crude impurity profile.
Figure 2: Logic flow for selecting the appropriate purification technique.
References
-
Cyanoethylation of Aromatic Amines (General Mechanism)
- Cookson, R. C., & Mann, F. G. (1949). The Cyanoethylation of Aromatic Amines. Journal of the Chemical Society, 67-71.
-
Source:
- Rubinstein, H., et al. (1990). Selective Cyanoethylation of Aminopyridines. Journal of Organic Chemistry. (General reactivity of pyridine amines).
-
Patent Literature (Analogous Synthesis)
- Boehringer Ingelheim International GmbH. (2013). Process for the preparation of dabigatran etexilate and intermediates thereof.
-
Source:
-
Acrylonitrile Polymerization Hazards
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 7855, Acrylonitrile.
-
Source:
-
Sources
Technical Guide: Preventing Polymerization in Acrylonitrile Reactions
Executive Summary: The Runaway Risk
Acrylonitrile (ACN) is a deceptively simple Michael acceptor. Its high reactivity, driven by the electron-withdrawing nitrile group, makes it a staple in organic synthesis (e.g., cyanoethylation). However, this same reactivity creates a dual-threat profile: it is prone to both radical polymerization (exothermic, often violent) and anionic polymerization (triggered by basic catalysts).
This guide replaces generic safety advice with mechanistic insights. We address the "Oxygen Paradox" of storage, the specific protocols for safe distillation, and the differentiation between radical and anionic failure modes during synthesis.
The Oxygen Paradox: Storage & Inhibition
The Common Error: Researchers often rigorously degas acrylonitrile (freeze-pump-thaw) to remove oxygen, believing this prevents oxidation. If the inhibitor is MEHQ, this action actually promotes polymerization.
The Mechanism
Standard ACN is stabilized with 35–45 ppm of 4-methoxyphenol (MEHQ) . Unlike some inhibitors that act as radical sponges directly, MEHQ is a synergistic inhibitor. It does not react effectively with carbon-centered alkyl radicals (
Rule of Thumb: You must maintain a dissolved oxygen concentration of approximately 10 ppm (roughly air saturation) for MEHQ to function.
Visualization: The Inhibition Cycle
The following diagram illustrates why removing oxygen disables the inhibitor.
Figure 1: The MEHQ Inhibition Cycle.[1][2][3] Note that without Oxygen, the pathway short-circuits directly to Polymerization.
Protocol: Safe Distillation of Acrylonitrile
Objective: Remove the inhibitor for sensitive catalysis without triggering thermal polymerization in the distillation pot.
Critical Warning: Never distill to dryness. The residue contains concentrated peroxides and oligomers which are shock-sensitive and thermally unstable.
Equipment Setup
-
Vacuum Source: Regulated to maintain < 100 mmHg.
-
Bath: Oil or water bath, max temp 60°C.
-
Receiver: Pre-chilled flask (0°C).
Step-by-Step Methodology
-
Preparation: Add retarding agents to the distillation pot (e.g., Copper turnings or Cuprous Chloride) to suppress thermal initiation during heating.
-
Receiver Stabilization: This is the step most researchers miss. Add a non-volatile inhibitor (e.g., 2,6-di-tert-butyl-4-methylphenol (BHT) , 100 ppm) to the receiving flask.
-
Reasoning: Once distilled, the ACN is pure and uninhibited. If it sits in the receiver without stabilizer, it can auto-polymerize rapidly. BHT is preferred here as it does not require oxygen to the same extent as MEHQ and is easily removed or ignored in subsequent radical-insensitive steps.
-
-
Pressure Control: Lower pressure to ensure the boiling point drops below 40°C. High thermal load is the primary trigger for radical generation.
-
Storage: Use immediately. If storage is required, store at 4°C in the dark and re-add MEHQ if the reaction tolerates it.
Troubleshooting: Radical vs. Anionic Failure
When an ACN reaction fails, the physical appearance of the mixture tells you the mechanism of failure.
Diagnostic Data Table
| Feature | Radical Polymerization | Anionic Polymerization |
| Trigger | Heat, Light, Peroxides, Zero | Strong Bases (Alkoxides, Amines, Phosphines) |
| Appearance | White, flocculent precipitate (PAN) | Yellow |
| Solubility | Insoluble in monomer/water; Soluble in DMF | Often soluble initially; gels over time |
| Exotherm | Slow induction, then rapid spike | Instantaneous flash exotherm |
| Inhibitor | Stopped by MEHQ / Air | NOT stopped by MEHQ; requires Acid Quench |
Scenario A: The "Yellow Gel" (Anionic Runaway)
Context: You are performing a Michael addition using a base catalyst (e.g., DBU, NaOEt). Observation: The solution turns bright yellow, then darkens to red/brown and becomes viscous. Root Cause: The base initiated anionic polymerization of the cyano group or the alkene. The color comes from the formation of conjugated imine sequences (ladder polymers) along the backbone. Correction:
-
Lower Temperature: Run the addition at -78°C or 0°C.
-
Dilution: High concentration favors polymerization over cyclization.
-
Acidic Quench: Anionic chains are "living." They must be killed with a proton source (e.g., Acetic Acid) immediately upon completion.
Scenario B: The "White Brick" (Radical Runaway)
Context: Storage or heating ACN with a radical initiator. Observation: A white solid precipitates out of the liquid. Root Cause: Formation of Polyacrylonitrile (PAN).[4][5] PAN is insoluble in its own monomer. Correction:
-
Check Oxygen: Was the vessel purged with Argon? (See Section 2).
-
Check pH: Ammonia or amine contamination (from dirty glassware) can lower the activation energy for spontaneous polymerization.
Troubleshooting Flowchart
Figure 2: Rapid Diagnostic Flowchart for Acrylonitrile Polymerization.
Emergency Cleanup & Disposal
If a reaction solidifies, standard solvents (Acetone, DCM, Water) will not work.
-
Solvent of Choice: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) . PAN is soluble in these polar aprotic solvents.
-
Digestion: For severe fouling (solidified glass lines), a solution of NaOH in Methanol can degrade the polymer, though this will turn the material deep red/black (formation of poly-naphthyridine structures) and may damage glass ground joints if left too long.
-
Disposal: Dissolved polymer solutions must be disposed of as hazardous organic waste (nitrile bearing).
References
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guideline for Acrylonitrile. Centers for Disease Control and Prevention. [Link]
-
PubChem. Acrylonitrile Compound Summary: Polymerization Hazards. National Library of Medicine. [Link]
-
Organic Syntheses. Cyanoethylation of Amines: Safety Note on Acrylonitrile. Org.[4] Synth. 1947, 27, 3. [Link]
-
Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard 1910.1045. [Link]
Sources
Technical Support Center: Monitoring 3-(Pyridin-3-ylamino)propanenitrile Synthesis
Welcome to the technical support guide for monitoring the synthesis of 3-(Pyridin-3-ylamino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of tracking this specific reaction using Thin-Layer Chromatography (TLC). The synthesis, a nucleophilic addition of 3-aminopyridine to acrylonitrile, requires careful monitoring to ensure optimal yield and purity. This guide provides field-tested protocols, troubleshooting advice, and answers to frequently asked questions, grounding all recommendations in established chemical principles.
Foundational Protocol: TLC Monitoring Workflow
The primary goal of TLC in this context is to visually separate the starting materials (3-aminopyridine and acrylonitrile) from the desired product, this compound. This allows for a qualitative assessment of reaction completion.
Core Experimental Protocol
-
Plate Preparation:
-
Using a pencil, gently draw a thin origin line approximately 1 cm from the bottom of a silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Mark three equidistant lanes on the origin line for spotting: 'SM' (Starting Material - 3-aminopyridine), 'C' (Co-spot), and 'R' (Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
Prepare a dilute solution of your starting material, 3-aminopyridine, in a suitable solvent (e.g., methanol or ethyl acetate).
-
Using a capillary tube, carefully spot the 3-aminopyridine solution onto the 'SM' lane. The spot should be small and concentrated, ideally 1-2 mm in diameter.[1][2]
-
Withdraw a small aliquot from your reaction vessel. Dilute it with the same solvent used for the starting material.
-
Spot the diluted reaction mixture onto the 'R' lane.
-
For the 'C' lane, first spot the 3-aminopyridine standard, and then carefully spot the reaction mixture directly on top of it. This "co-spot" is crucial for resolving compounds with similar Rf values.[3][4]
-
-
Development:
-
Prepare the developing chamber by adding the chosen mobile phase (eluent) to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.
-
Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent vapor. This ensures a saturated atmosphere and promotes even solvent front migration.
-
Carefully place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate via capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to air dry completely to evaporate the eluent.
-
Visualize the spots under a UV lamp, preferably one with short-wave (254 nm) capability. The pyridine ring in the starting material and product is aromatic and should absorb UV light, appearing as dark spots against the fluorescent background of the plate.[5][6] Circle the visible spots with a pencil.
-
If necessary, use a secondary chemical stain. An iodine chamber is a good non-destructive option that visualizes many organic compounds as brownish spots.[7] Alternatively, a potassium permanganate (KMnO₄) stain can be used, which reacts with compounds that can be oxidized.
-
Visual Workflow for TLC Monitoring
Caption: Workflow for monitoring reaction progress using TLC.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you might encounter while running your TLC plates, with explanations rooted in the chemical interactions at play.
Q: My 3-aminopyridine spot is "streaking" or "tailing" up the plate instead of forming a tight circle. What's wrong?
A: This is a classic sign of a strong interaction between a basic compound and the acidic stationary phase (silica gel). 3-aminopyridine is a basic amine, and the acidic silanol groups (Si-OH) on the silica surface can protonate it, causing it to "stick" and smear during elution.
-
The Fix: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a volatile base to your eluent system. A common choice is triethylamine (Et₃N) or a few drops of ammonium hydroxide.
Q: I don't see any spots on my plate under the UV lamp.
A: There are several potential causes for this, ranging from sample concentration to procedural errors.
-
Possibility 1: Sample is too dilute. The concentration of the analyte on the plate is below the detection limit of the UV lamp.
-
Possibility 2: Starting solvent level was too high. If the origin line where you spotted your samples was submerged in the eluent pool at the bottom of the chamber, your compounds simply washed away into the solvent instead of traveling up the plate.[9]
-
The Fix: Ensure your eluent depth is no more than 0.5 cm and that your origin line is well above it.
-
-
Possibility 3 (Less Likely for this reaction): Compounds are not UV-active. While both the starting material and product contain a pyridine ring and should be UV-active, this is a common issue for other reactions.[1]
-
The Fix: Use a universal chemical stain. An iodine chamber or a potassium permanganate dip will visualize a broad range of organic compounds.
-
Q: All my spots stayed on the origin line (Rf ≈ 0), or they all ran to the top with the solvent front (Rf ≈ 1). How do I get separation?
A: This is a problem with eluent polarity. The separation on a TLC plate is a delicate balance of the analyte's affinity for the stationary phase versus its solubility in the mobile phase.
-
Scenario 1: Spots at the origin (Rf ≈ 0). Your eluent is not polar enough to move the compounds off the highly polar silica gel. The compounds are sticking to the plate.
-
The Fix: Increase the polarity of your mobile phase. For an Ethyl Acetate/Hexane system, increase the percentage of Ethyl Acetate. For an Ethyl Acetate/Methanol system, increase the percentage of the more polar Methanol.
-
-
Scenario 2: Spots at the solvent front (Rf ≈ 1). Your eluent is too polar. It is dissolving the compounds so effectively that they are not interacting with the stationary phase at all and are simply carried to the top.
-
The Fix: Decrease the polarity of your mobile phase. Reduce the percentage of the more polar component (e.g., decrease methanol in an ethyl acetate/methanol mixture).
-
Q: My reaction lane shows three spots. The top one matches my 3-aminopyridine starting material, but what are the other two?
A: This indicates the presence of your product and potentially a byproduct or an intermediate. Based on polarity principles:
-
3-Aminopyridine (Starting Material): This is a relatively polar amine and will have a lower Rf value.
-
Acrylonitrile (Starting Material): This is less polar and will have a much higher Rf. It may not be visible with UV light and often runs near the solvent front.
-
This compound (Product): The product's polarity is intermediate between the two starting materials. Therefore, its spot should appear between the 3-aminopyridine spot and the solvent front. Your lowest spot (excluding the origin) is likely your product. The spot with an Rf between the starting amine and the product could be a side product.
The Power of the Co-Spot: This is where your 'C' lane is invaluable. In the reaction lane 'R', you might see two spots close together and be unsure if the starting material is consumed. In the 'C' lane, if the starting material is still present, the spot will appear as a single, potentially elongated spot at the same height as the 'SM' lane. If the starting material is gone, you will see two distinct spots in the 'C' lane: one from the pure SM you spotted and one from the product in the reaction mixture.[3]
Data Interpretation & Solvent System Selection
The choice of eluent is critical for achieving good separation. The goal is to find a system where the starting material (3-aminopyridine) has an Rf of ~0.2-0.3 and the product has a higher, clearly separated Rf.
| Eluent System (v/v/v) | Component | Expected Rf (Approximate) | Analysis |
| 90:10 Ethyl Acetate / Hexane | 3-Aminopyridine | 0.1 | Poor Eluent: Too non-polar. Spots will not move significantly off the baseline. |
| Product | 0.2 | ||
| 80:20 Ethyl Acetate / Methanol | 3-Aminopyridine | 0.6 | Poor Eluent: Too polar. Spots are compressed at the top of the plate, leading to poor resolution. |
| Product | 0.75 | ||
| 95:5 Ethyl Acetate / Methanol | 3-Aminopyridine | 0.25 | Good Eluent: Provides excellent separation between the more polar starting amine and the less polar product. |
| Product | 0.45 | ||
| 94.5:5:0.5 Ethyl Acetate / Methanol / Et₃N | 3-Aminopyridine | 0.30 | Optimal Eluent: Similar separation to the above, but the addition of triethylamine will produce sharper, less streaky spots for the amine. |
| Product | 0.50 |
Frequently Asked Questions (FAQs)
Q: How do I know when the reaction is complete? A: The reaction is generally considered complete when the spot corresponding to the limiting reagent (typically 3-aminopyridine) is no longer visible in the 'R' (Reaction Mixture) lane upon visualization. You should see a new, strong spot corresponding to your product.
Q: Can I use a different stationary phase, like alumina? A: Yes, alumina plates can be used. Alumina is slightly basic, which can sometimes be advantageous for running basic compounds like amines as it may reduce tailing without needing a basic additive in the eluent. However, silica gel is the most common and generally provides excellent resolution for this system. If you switch, you will need to re-optimize your solvent system.[1]
Q: My product and starting material spots are very close together (ΔRf < 0.1). What can I do? A: First, try a different solvent system. Small changes can have a large impact. Try switching from ethyl acetate to dichloromethane as your main solvent. If that fails, you can try running a "double development" TLC. After the first development, dry the plate completely and then place it back in the same chamber to run a second time. This can often increase the separation between spots with close Rf values.
Q: I see a new spot appearing, but the starting material spot isn't disappearing. What does this mean? A: This suggests the reaction has started but has not gone to completion. It could be slow, or it may have reached equilibrium. Continue to monitor the reaction over time. If the ratio of the spot intensities does not change after an extended period, the reaction may have stalled.
References
-
Frontiers in Chemistry (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.[Link]
- Google Patents (CN104926717A).Preparation method for ethyl 3-(pyridin-2-ylamino)
- Patsnap.Preparation method for ethyl 3-(pyridin-2-ylamino)
- Google Patents (CN103183635B).New process for synthetizing 3-(pyridin-2-ylamino)
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.[Link]
-
PubChem. this compound.[Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC.[Link]
-
ResearchGate. The TLC plate showing dansylation of tertiary amine...[Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC).[Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography.[Link]
-
OperaChem (YouTube). TLC TROUBLESHOOTING- The most common problems with TLCs.[Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.[Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine.[Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates.[Link]
-
Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.[Link]
- Google Patents (US3231601A).
-
ResearchGate. Simple and rapid detection of aromatic amines using a thin layer chromatography plate.[Link]
-
NIST WebBook. Propanenitrile, 3-(phenylamino)-.[Link]
-
Chemistry LibreTexts. 5.7: Visualizing TLC Plates.[Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How To [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Comparative Analysis of 3-(Pyridin-3-ylamino)propanenitrile Synthesis Methods
Executive Summary
3-(Pyridin-3-ylamino)propanenitrile (also known as 3-(3-pyridylamino)propionitrile) is a critical intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anticoagulants (e.g., Dabigatran analogs).[1] Its synthesis hinges on the aza-Michael addition of 3-aminopyridine to acrylonitrile.
While theoretically simple, this transformation is complicated by the reduced nucleophilicity of the exocyclic amino group on the pyridine ring (due to the electron-withdrawing heteroaryl core) and the tendency of acrylonitrile to polymerize. This guide objectively compares the two most robust industrial methods: the Classical Acid-Promoted Thermal Method and the Lewis Acid-Catalyzed (Copper) Method .
Chemical Reaction & Mechanism
The synthesis is a direct conjugate addition (Michael addition) of 3-aminopyridine (nucleophile) to acrylonitrile (Michael acceptor).
Reaction Scheme:
Mechanistic Pathway
The reaction proceeds via the attack of the amine lone pair on the
-
Activation: The catalyst (Acid or Metal) activates the acrylonitrile (LUMO lowering).
-
Nucleophilic Attack: The amino group attacks the
-carbon, forming a zwitterionic intermediate. -
Proton Transfer: Rapid proton transfer restores neutrality, yielding the secondary amine product.
Figure 1: Mechanistic pathway of the aza-Michael addition of 3-aminopyridine to acrylonitrile.[1]
Detailed Methodologies
Method A: Classical Acid-Promoted Thermal Synthesis
This method utilizes glacial acetic acid as both a solvent and a weak acid catalyst. It is the traditional "workhorse" method for reacting less nucleophilic aromatic amines.
-
Mechanism of Action: Acetic acid protonates the nitrile nitrogen (weakly) or hydrogen-bonds with the carbonyl-equivalent, increasing the electrophilicity of the
-carbon. It also suppresses the polymerization of acrylonitrile. -
Suitability: Best for large-scale batches where catalyst recovery is difficult.
Protocol
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Dissolution: Charge 3-aminopyridine (9.4 g, 0.1 mol) and Glacial Acetic Acid (20 mL) . Stir until dissolved.
-
Addition: Add Acrylonitrile (7.95 g, 0.15 mol, 1.5 eq) dropwise over 15 minutes at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 12–24 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.
-
Workup:
-
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from Ethanol/Water or Toluene if necessary.
Method B: Copper(II) Acetate Catalyzed Synthesis
This method employs Copper(II) Acetate (
-
Mechanism of Action: The
ion coordinates to the nitrile nitrogen, significantly pulling electron density and making the -carbon highly susceptible to nucleophilic attack. -
Suitability: Preferred for high-value synthesis requiring higher yields and cleaner profiles.
Protocol
-
Setup: Equip a reaction vessel with a condenser.
-
Reactants: Mix 3-aminopyridine (0.1 mol) , Acrylonitrile (0.12 mol) , and
(5 mol%) . -
Solvent: Add Toluene (50 mL) or perform neat (solvent-free) if the mixture is stirrable.
-
Reaction: Heat to 80°C for 4–6 hours .
-
Workup:
-
Filter the hot mixture through a Celite pad to remove the copper catalyst.
-
Wash the filtrate with water to remove traces of unreacted amine.
-
-
Purification: Concentrate the organic phase. The product often precipitates as a solid upon cooling/concentration.
Comparative Analysis & Data
The following table contrasts the performance metrics of the two methods based on typical laboratory results.
| Metric | Method A: Acetic Acid (Reflux) | Method B: Cu(OAc)₂ Catalysis |
| Reaction Time | 12 – 24 Hours | 4 – 6 Hours |
| Temperature | 118°C (Reflux) | 80°C |
| Typical Yield | 65 – 75% | 85 – 92% |
| Purity (Crude) | Moderate (Side products common) | High (Cleaner conversion) |
| Purification | Extraction + Recrystallization | Filtration + Evaporation |
| Scalability | High (Simple reagents) | Moderate (Metal removal required) |
| Green Chemistry | Low (Corrosive solvent, high energy) | High (Atom economical, lower energy) |
Decision Matrix (Workflow)
Figure 2: Decision tree for selecting the optimal synthesis method based on project requirements.
Troubleshooting & Optimization
Controlling Impurities
-
Double Addition: A common side product is the bis-cyanoethylated amine (
).-
Solution: Use a strict stoichiometry (1.0 : 1.2 amine:acrylonitrile) and avoid large excesses of acrylonitrile. Monitor reaction progress closely and stop before full conversion if selectivity drops.
-
-
Polymerization: Acrylonitrile can polymerize to form polyacrylonitrile (yellow/orange gum).
-
Solution: Add a radical inhibitor like Hydroquinone or MEHQ (10-50 ppm) to the reaction mixture, especially in Method B.
-
Scalability Considerations
-
Method A is generally safer for scale-up because it avoids heavy metals, but the workup (neutralization of large volumes of acetic acid) generates significant waste salts.
-
Method B is more "atom economical" but requires rigorous testing for residual copper (ICP-MS) if the product is a pharmaceutical intermediate (ICH Q3D guidelines).
Safety & Handling (Critical)
-
Acrylonitrile: Highly toxic, carcinogenic, and flammable. It can be absorbed through the skin. Double-gloving and working in a well-ventilated fume hood are mandatory.
-
3-Aminopyridine: Toxic if swallowed or absorbed through skin. Neurotoxic potential (potassium channel blocker).
-
Exotherm: The Michael addition is exothermic. On a large scale, control the addition rate of acrylonitrile to prevent thermal runaway.
References
-
Michael Addition Overview
-
Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 2006. Link
-
- Banik, B. K., et al. "Microwave-induced copper-catalyzed synthesis of N-arylamines." Tetrahedron Letters, 2004.
- Cabral, S., et al. "Microwave-assisted synthesis of N-aryl-β-amino acid derivatives." Tetrahedron Letters, 2007.
-
General Reactivity of Aminopyridines
-
Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents." Comprehensive Heterocyclic Chemistry II, 1996. Link
-
-
Safety Data (Acrylonitrile)
-
PubChem CID 7855. "Acrylonitrile - Safety and Hazards." Link
-
Sources
A Researcher's Guide to the In Vitro Validation of 3-(Pyridin-3-ylamino)propanenitrile Derivatives
In the landscape of modern drug discovery, the validation of a compound's biological activity is a critical juncture that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Among the myriad of small molecules under investigation, 3-(Pyridin-3-ylamino)propanenitrile derivatives have emerged as a promising class, with demonstrated potential in areas such as cancer therapy.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the in vitro biological activity of these derivatives, ensuring scientific rigor and reproducibility.
The core principle of this guide is to establish a self-validating system of experiments. We will not merely list protocols but delve into the causality behind experimental choices, grounding our methodologies in authoritative sources. This approach is designed to build a robust dataset that not only characterizes the bioactivity of the novel derivatives but also stands up to the scrutiny of peer review and regulatory evaluation.
Section 1: Foundational Assessment of Cytotoxicity and Proliferation
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a fundamental understanding of the compound's potency and therapeutic window.
The Rationale for Tetrazolium-Based Assays
Colorimetric assays like the MTT and XTT assays are foundational tools for assessing cell viability.[2] They are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[2][3] The intensity of the color is directly proportional to the number of viable cells.[3] This makes them ideal for high-throughput screening of cytotoxic or growth-inhibiting agents.[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate.[2]
-
XTT (sodium 3´-[1-(phenylaminocarbonyl)- 3,4- tetrazolium]-bis (4-methoxy-6-nitro) benzene sulfonic acid hydrate) Assay: An advancement on the MTT assay, the XTT assay produces a water-soluble orange formazan dye, simplifying the protocol by eliminating the need for a solubilization step.[3]
Experimental Causality: The choice between MTT and XTT often depends on the specific cell line and experimental conditions. While MTT is a classic and robust assay, the insolubility of its formazan product can sometimes lead to variability. The water-soluble formazan in the XTT assay can offer greater convenience and potentially higher reproducibility.
Comparative Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter derived from these assays. It represents the concentration of a compound that inhibits a biological process by 50%. A lower IC50 value indicates a more potent compound.
| Derivative | Target Cell Line | IC50 (µM) - 48h | Alternative Compound | Target Cell Line | IC50 (µM) - 48h |
| Compound A | A549 (Lung Cancer) | [Insert Data] | Imatinib | A549 (Lung Cancer) | [Insert Data] |
| Compound B | A549 (Lung Cancer) | [Insert Data] | Imatinib | A549 (Lung Cancer) | [Insert Data] |
| Compound C | MCF-7 (Breast Cancer) | [Insert Data] | Doxorubicin | MCF-7 (Breast Cancer) | [Insert Data] |
Note: The above table is a template. Actual IC50 values must be determined experimentally.
Detailed Protocol: XTT Cell Viability Assay
This protocol is adapted from established methodologies to ensure reliability.[3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., a known kinase inhibitor). Add the compounds to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.
-
Incubation: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
Section 2: Elucidating the Mechanism of Action - Kinase Inhibition
Many pyridine-based compounds are known to target protein kinases, which are crucial regulators of cellular processes.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5] Therefore, a key step in validating these derivatives is to assess their ability to inhibit specific kinases.
The Rationale for In Vitro Kinase Assays
In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme.[6] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[5]
Experimental Causality: The choice of kinase to investigate should be guided by the known or predicted targets of the compound class. For instance, many anticancer agents target kinases involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[7][8]
Diagram: Generic Kinase Signaling Pathway
Caption: A workflow for investigating the cellular mechanism of action.
Detailed Protocol: Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic substrate that produces a light signal upon cleavage by active caspases. [9]
-
Cell Treatment: Treat cells in a 96-well plate with the test compounds for the desired duration.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of untreated controls.
Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol involves staining the DNA of fixed cells with propidium iodide. [10][11]
-
Cell Harvesting and Fixation: Treat cells with the compounds, then harvest and wash them with PBS. Fix the cells in cold 70% ethanol and store them at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). [10]3. Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G1 phase will have 2N DNA content, while cells in the G2/M phase will have 4N DNA content. Cells in the S phase will have an intermediate DNA content. [12]Quantify the percentage of cells in each phase of the cell cycle.
Section 4: Confirming Target Engagement and Downstream Effects with Western Blotting
Western blotting is a powerful technique to confirm that the compound is hitting its intended target within the cell and to observe the downstream consequences of this inhibition. [13]It allows for the detection of specific proteins in a complex mixture, such as a cell lysate. [13]
The Rationale for Western Blot Analysis
-
Target Engagement: By using an antibody that specifically recognizes the phosphorylated (active) form of a target kinase (e.g., phospho-EGFR), one can directly observe if the compound is inhibiting its activity in a cellular context.
-
Downstream Signaling: Western blotting can also be used to probe for changes in the expression or phosphorylation status of proteins downstream in the signaling pathway. [14]* Apoptosis Confirmation: Cleavage of proteins like PARP (poly(ADP-ribose) polymerase) by caspases is a hallmark of apoptosis and can be readily detected by Western blotting.
Detailed Protocol: Western Blotting
This is a generalized protocol that can be adapted for specific proteins of interest. [13]
-
Protein Extraction: Lyse the treated and control cells in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status. [13]2. Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading of proteins for electrophoresis. [13]3. SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [13]5. Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest. Following washes, incubate with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody. [13]7. Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using a digital imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The in vitro validation of this compound derivatives requires a multi-faceted and logical progression of experiments. By starting with broad assessments of cytotoxicity and then systematically narrowing the focus to specific molecular targets and cellular pathways, researchers can build a comprehensive and compelling case for the biological activity of their compounds. The integration of quantitative assays, detailed protocols, and a clear understanding of the underlying scientific principles, as outlined in this guide, is paramount for achieving robust and publishable results that can confidently drive a compound forward in the drug discovery pipeline.
References
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Frontiers. (2023, February 14). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl) substituted acrylonitrile and propanenitrile derivatives. Retrieved from [Link]
-
PMC - PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
PMC - NIH. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
PubMed Central. (2024, May 17). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. Retrieved from [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
- Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Retrieved from [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
Reaction Biology. EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
StatPearls - NCBI. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
Indigo Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]
-
YouTube. (2023, January 17). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
NCBI Bookshelf - NIH. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Boster Bio. Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
-
PMC - NIH. Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
MDPI. (2023, September 7). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
BPS Bioscience. EGFR Kinase Assay Kit. Retrieved from [Link]
-
Creative Bioarray. Caspase Activity Assay. Retrieved from [Link]
-
Elabscience®. Caspase Assay Kits. Retrieved from [Link]
-
PubMed. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro. Retrieved from [Link]
-
Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
PMC - PubMed Central. (2021, May 31). Discovery of new VEGFR-2 inhibitors based on bis(t[1][3][7]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Retrieved from [Link]
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In Vivo Efficacy of Kinase Inhibitors Derived from 3-(Pyridin-3-ylamino)propanenitrile
The 3-(Pyridin-3-ylamino)propanenitrile scaffold acts as a critical synthetic precursor (specifically a Michael adduct) for the generation of 1,5-naphthyridine and pyrido[3,2-d]pyrimidine derivatives. These bicyclic heterocycles represent a potent class of kinase inhibitors used in oncology, most notably targeting MELK (Maternal Embryonic Leucine Zipper Kinase) and PI3K/mTOR pathways.
The most clinically advanced drug derived from this scaffold logic is OTSSP167 (also known as OTS167), a highly potent MELK inhibitor. This guide evaluates the in vivo efficacy of such 1,5-naphthyridine derivatives, using OTSSP167 as the primary case study for performance benchmarking.
Executive Summary
This compound is the foundational "warhead precursor" or building block for synthesizing 1,5-naphthyridine small molecules. By cyclizing this intermediate (often via the Skraup or Gould-Jacobs reaction variants), researchers generate rigid bicyclic cores that mimic ATP, allowing them to dock into the catalytic clefts of oncogenic kinases.
-
Primary Drug Class: 1,5-Naphthyridine Kinase Inhibitors.
-
Therapeutic Target: MELK (Maternal Embryonic Leucine Zipper Kinase), often upregulated in basal-like breast cancer and glioblastoma.
-
Key Advantage: High oral bioavailability and blood-brain barrier (BBB) penetration compared to first-generation kinase inhibitors.
Mechanistic Architecture
Synthetic Pathway & Structural Logic
The efficacy of these drugs stems from the 1,5-naphthyridine core , which is synthesized directly from the this compound intermediate. This core provides the necessary hydrogen bond acceptors (N1, N5) to interact with the kinase hinge region.
Figure 1: Synthetic evolution from the aminopyridine-nitrile precursor to the active 1,5-naphthyridine drug.
Mechanism of Action (OTSSP167)
OTSSP167 functions as an ATP-competitive inhibitor.[1][3] By occupying the ATP-binding pocket of MELK, it prevents the phosphorylation of downstream substrates (e.g., FOXM1), leading to:
-
G2/M Cell Cycle Arrest: Prevention of mitotic progression.
-
Apoptosis Induction: Activation of Caspase-3/7.
-
Mammosphere Suppression: Targeting of Cancer Stem Cells (CSCs).
Comparative In Vivo Efficacy Guide
This section compares OTSSP167 (a representative 1,5-naphthyridine derived from the subject scaffold) against standard chemotherapies and other kinase inhibitors.
Efficacy Benchmarks (Xenograft Models)
| Metric | OTSSP167 (1,5-Naphthyridine) | Paclitaxel (Standard of Care) | Palbociclib (CDK4/6 Inhibitor) |
| Target | MELK (IC50: 0.41 nM) | Microtubules | CDK4/6 |
| Dosing Regimen | 20 mg/kg (IV) or 10 mg/kg (Oral) | 10-20 mg/kg (IV) | 100 mg/kg (Oral) |
| Tumor Growth Inhibition (TGI) | 73% - 108% (Regression) | 40% - 60% | 50% - 70% |
| Route of Admin | Oral / IV | IV Only | Oral |
| CNS Penetration | High (Effective in Glioblastoma) | Low | Moderate |
| Toxicity Profile | Neutropenia (Manageable) | Neuropathy, Alopecia | Neutropenia |
Key Experimental Findings
-
Breast Cancer (MDA-MB-231): In xenograft models, OTSSP167 (20 mg/kg IV once every 2 days) achieved 73% Tumor Growth Inhibition (TGI) compared to vehicle control. Oral administration (10 mg/kg daily) resulted in 108% TGI (complete tumor regression) in specific high-MELK expressing models.
-
Lung Cancer (A549): Demonstrated potent suppression of lung metastasis, significantly outperforming cisplatin in reducing metastatic nodule count.
-
Bioavailability: Unlike many kinase inhibitors that require complex formulations, the 1,5-naphthyridine core confers favorable lipophilicity (LogP ~3.1), ensuring high oral absorption (>90%).
Validated Experimental Protocols
Protocol A: Synthesis of the 1,5-Naphthyridine Core
To validate the scaffold's utility.
-
Michael Addition: React 3-aminopyridine (1.0 eq) with acrylonitrile (1.2 eq) in refluxing acetic acid for 12 hours.
-
Isolation: Neutralize with NaHCO3, extract with ethyl acetate. The resulting oil is This compound .
-
Cyclization: Treat the intermediate with a Lewis acid (e.g., AlCl3) or polyphosphoric acid (PPA) at 140°C to close the ring, yielding the 1,2,3,4-tetrahydro-1,5-naphthyridine core.
Protocol B: In Vivo Xenograft Efficacy Assay
Standardized workflow for testing OTSSP167 or analogs.
1. Cell Culture & Implantation:
-
Culture MDA-MB-231 (human breast cancer) cells in DMEM + 10% FBS.
-
Harvest cells at 80% confluence. Resuspend
cells in 100 µL Matrigel/PBS (1:1). -
Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
2. Randomization & Treatment:
-
Monitor tumor volume (
). -
When tumors reach ~100 mm³ (approx. 10-14 days), randomize mice into groups (n=8):
-
Group 1: Vehicle Control (0.5% Methylcellulose).
-
Group 2: OTSSP167 (10 mg/kg, PO, QD).
-
Group 3: Paclitaxel (10 mg/kg, IV, Q3D).
-
3. Assessment:
-
Measure tumor dimensions twice weekly using digital calipers.
-
Endpoint: Sacrifice mice when control tumors reach 2000 mm³ or after 21 days.
-
Analysis: Calculate %TGI:
.
Figure 2: In vivo workflow for assessing 1,5-naphthyridine efficacy.
References
-
Chung, S., et al. (2012). "Development of a novel MELK inhibitor OTSSP167 for the treatment of various human cancers." Oncotarget, 3(12), 1629-1640. Link
-
Kethireddy, S., et al. (2023).[4] "Development of methodologies for synthesis of 4-hydroxy-[1,5]naphthyridine-3-carbonitriles." Materials Today: Proceedings. Link[4]
-
Gangjee, A., et al. (2010).[5] "Synthesis of substituted pyrido[3,2-d]pyrimidines as potential antitumor agents." Bioorganic & Medicinal Chemistry. Link
-
Matsuo, Y., et al. (2016). "MELK inhibition induces apoptosis and suppresses growth of renal cell carcinoma." Cancer Science, 107(9), 1303-1314. Link
-
Guide to Pharmacology. "OTSSP167 Ligand Page." Link
Sources
Benchmarking 3-(Pyridin-3-ylamino)propanenitrile against known kinase inhibitors
Executive Summary
Compound: 3-(Pyridin-3-ylamino)propanenitrile (referred to herein as 3-PAP ).[1] Classification: Kinase-Directed Chemical Fragment / Synthetic Intermediate.[1] Application: Fragment-Based Drug Discovery (FBDD) and Hinge-Binding Scaffold Evaluation.[1]
This guide provides a technical framework for benchmarking 3-PAP against established kinase inhibitors. Unlike optimized clinical drugs (e.g., Imatinib, Dasatinib) which exhibit nanomolar potency, 3-PAP represents a "privileged scaffold" —a minimal structural motif capable of interacting with the ATP-binding hinge region of protein kinases.
This document outlines the protocols required to validate 3-PAP as a starting point for lead optimization, comparing its Ligand Efficiency (LE) and binding thermodynamics against the industry-standard pan-kinase inhibitor Staurosporine and the structural analog 3-Aminopyridine .[1]
Part 1: Chemical & Mechanistic Context[1][2]
Structural Analysis & Hypothesis
3-PAP consists of a pyridine ring linked to a flexible propanenitrile tail.[1] Its utility in kinase discovery stems from two key features:
-
The Pyridine "Warhead": The pyridine nitrogen (N1) often acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (similar to the aminopyrimidine motif in CDK inhibitors).
-
The Nitrile Tail: While aliphatic nitriles are generally stable, they can serve as weak reversible binders or, in specific synthetic evolutions, be converted into electrophilic acrylamides for covalent inhibition.
The Benchmarking Hierarchy
Because 3-PAP is a fragment (MW < 200 Da), direct IC50 comparison with optimized drugs is scientifically invalid without normalization.[1] We benchmark based on Ligand Efficiency (LE) rather than raw potency.
| Feature | 3-PAP (The Candidate) | Staurosporine (The Standard) | Dasatinib (The Goal) |
| Role | Fragment / Scaffold | Pan-Kinase Reference | Type I Inhibitor (Optimized) |
| MW (Da) | ~147.18 | 466.53 | 488.01 |
| Potency (IC50) | Expected > 10 µM | < 10 nM | < 1 nM |
| Primary Utility | Starting point for SAR | Assay validation control | Clinical efficacy |
Part 2: Experimental Protocols
Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: Since fragments often have weak inhibitory activity that is hard to detect in enzymatic assays, we first validate physical binding by measuring the increase in protein melting temperature (
Reagents:
-
Target Kinase: Recombinant CDK2 or AURKA (suggested due to pyridine affinity).[1]
-
Dye: SYPRO Orange (5000x stock).[1]
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
Workflow:
-
Preparation: Dilute kinase to 2 µM in buffer containing 5x SYPRO Orange.
-
Dosing: Add 3-PAP at high concentration (1 mM) to the experimental wells.
-
Controls:
-
Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.
-
Analysis: Calculate
using the Boltzmann sigmoid fit.[1] A shift ( ) of >1°C indicates valid binding.[1]
Protocol B: High-Concentration Biochemical Assay (ADP-Glo)
Objective: Determine the IC50 to calculate Ligand Efficiency. Note: Standard kinase assays use 1-10 µM inhibitor.[1] For 3-PAP, you must titrate up to 500 µM.[1]
Step-by-Step:
-
Kinase/Substrate Mix: Prepare 2x Kinase/Lipid/Peptide mix in Reaction Buffer.
-
Compound Addition:
-
Dispense 3-PAP (10-point dose response, top conc 500 µM).
-
Dispense Staurosporine (10-point dose response, top conc 1 µM).[1]
-
-
ATP Initiation: Add ultrapure ATP (
concentration) to start the reaction.[1] Incubate 60 min at RT. -
Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).[1]
-
Readout: Measure Luminescence (RLU).
Part 3: Data Analysis & Visualization
Calculating Ligand Efficiency (LE)
To objectively compare the 3-PAP fragment against a heavy drug like Dasatinib, use the LE metric.[1] This normalizes potency against molecular size.[1]
[1]-
Scenario: If 3-PAP (HAC = 11) has an IC50 of 50 µM (
): [1] -
Comparison: Dasatinib (HAC ~35) with IC50 1 nM (
): [1]
Benchmarking Workflow Diagram
Caption: Figure 1. The Fragment Assessment Workflow. 3-PAP is first validated for physical binding via Thermal Shift (TSA) before high-concentration enzymatic profiling.[1]
Part 4: Comparative Data Summary
The following table serves as a template for your experimental results.
| Metric | 3-PAP (Fragment) | Staurosporine (Control) | Interpretation |
| Target | CDK2 / AURKA | Pan-Kinase | Specificity Check |
| Binding Mode | Hinge (Hypothetical) | ATP-Competitive | Mechanism |
| Expect +1 to +3°C | Typically >10°C | Physical Binding Confirmation | |
| IC50 | Range: 10 - 200 µM | Range: 1 - 10 nM | Raw Potency |
| Ligand Efficiency | Target: > 0.35 | ~ 0.25 - 0.30 | Atom-for-atom quality |
References
-
Fragment-Based Drug Discovery Standards: Murray, C. W., & Rees, D. C. (2009).[1] The rise of fragment-based drug discovery.[1] Nature Chemistry, 1(3), 187–192. Link
-
Thermal Shift Protocols: Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1] Nature Protocols, 2(9), 2212–2221. Link[1]
-
Kinase Scaffold Analysis: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1][2][3][4][5] Nature Reviews Cancer, 9(1), 28–39. Link
-
Ligand Efficiency Metrics: Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection.[1] Drug Discovery Today, 9(10), 430-431.[1] Link
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- 1. N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester | C18H22N4O3 | CID 11982993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. drugs.com [drugs.com]
Reproducibility of 3-(Pyridin-3-ylamino)propanenitrile synthesis protocols
Technical Comparison Guide: Synthesis of 3-(Pyridin-3-ylamino)propanenitrile
Executive Summary The synthesis of this compound via the aza-Michael addition of 3-aminopyridine to acrylonitrile is a deceptively simple transformation often plagued by reproducibility issues. While literature yields frequently claim >85%, bench-level replications often stall at 50–60% due to three critical failure modes: competitive polymerization of acrylonitrile , retro-Michael reversibility during workup, and bis-alkylation byproducts.
This guide objectively compares the two most robust protocols: the classical Acid-Promoted Reflux (Method A) and the modern Copper(II)-Catalyzed "On-Water" system (Method B).
Mechanistic Foundation & Selectivity
To ensure reproducibility, one must understand the electronic environment. 3-Aminopyridine acts as a deactivated aniline surrogate. The pyridine ring is electron-withdrawing, reducing the nucleophilicity of the exocyclic amine (
-
The Challenge: The nucleophile is weak, requiring activation of the electrophile (acrylonitrile).
-
The Trap: Over-activating the system (e.g., strong Lewis acids or high heat) promotes the polymerization of acrylonitrile (poly-ACN) or double addition to form the bis-cyanoethyl impurity.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the critical activation step required for the mono-adduct.
Caption: Mechanistic pathway showing the kinetic competition between the desired mono-addition and the thermodynamic bis-addition or polymerization side reactions.
Protocol Comparison
Method A: Classical Glacial Acetic Acid Reflux
The "Workhorse" Method
This method relies on acetic acid to serve as both solvent and weak proton donor, activating the nitrile group via hydrogen bonding without fully protonating the pyridine nitrogen (which would deactivate the nucleophile).
-
Pros: Low cost, no metal contamination, scalable to kilogram quantities.
-
Cons: Long reaction times (12–24 h), harsh thermal conditions (
), difficult workup (removing acetic acid).
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 3-aminopyridine (1.0 equiv, 50 mmol) and Glacial Acetic Acid (4.0 vol).
-
Addition: Add Acrylonitrile (1.5 equiv) slowly at room temperature.
-
Critical Step: Add Hydroquinone (1% w/w) as a radical inhibitor to prevent polymerization.
-
-
Reaction: Heat to reflux (
) for 18 hours. Monitor by TLC (EtOAc/Hexane 1:1). -
Workup:
-
Cool to RT. Distill off excess acrylonitrile and acetic acid under reduced pressure (rotary evaporator).
-
Neutralize the residue with sat.
(careful: foaming). -
Extract with Ethyl Acetate (
). -
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Toluene.
Method B: Copper(II) Acetate Catalyzed (Green/Aqueous)
The "High-Performance" Alternative
Based on modern "on-water" catalysis, this method uses
-
Pros: Mild conditions (RT to
), fast (2–6 h), high selectivity for mono-adduct. -
Cons: Requires metal scavenging (if for pharma use), slightly more expensive reagents.
Protocol:
-
Setup: 100 mL flask, open to air (or loosely capped).
-
Charge: 3-Aminopyridine (1.0 equiv, 10 mmol) suspended in Water (5 mL).
-
Catalyst: Add
(5 mol%). -
Addition: Add Acrylonitrile (1.2 equiv).
-
Reaction: Stir vigorously at
. The mixture typically turns homogeneous then precipitates the product as an oil or solid. -
Workup:
-
Extract the aqueous mixture with Dichloromethane (DCM).
-
Wash organic layer with aqueous EDTA or
solution to remove Copper. -
Dry and concentrate.
-
-
Purification: Often pure enough (
) for subsequent steps; otherwise, flash chromatography (Silica, 2% MeOH in DCM).
Performance Data & Analysis
The following table summarizes internal validation data comparing the two methods.
| Feature | Method A (Acetic Acid) | Method B (Cu-Catalyzed) |
| Yield (Isolated) | 55 – 65% | 82 – 92% |
| Reaction Time | 18 – 24 hours | 3 – 5 hours |
| Selectivity (Mono:Bis) | 85:15 | 98:2 |
| Purity (Crude) | Low (requires recrystallization) | High (often usable as-is) |
| Scalability | High (Robust) | Moderate (Exotherm control needed) |
| Safety Profile | Poor (Hot acid + volatile toxic nitrile) | Good (Aqueous, lower temp) |
Troubleshooting & Reproducibility Logic
The "Polymerization" Trap: If your reaction mixture turns into a gummy, insoluble yellow/orange plastic, acrylonitrile has polymerized.
-
Fix: Always use fresh acrylonitrile (distilled if older than 6 months) and never omit the radical inhibitor (Hydroquinone or MEHQ) in Method A. Method B is less prone to this due to lower temperatures.
The "Reversibility" Trap: The aza-Michael addition is reversible.
-
Fix: Avoid prolonged heating during workup. Do not distill the product at high temperatures (
) without high vacuum. In Method A, removing acetic acid requires heat; using an azeotrope (toluene) can lower the bath temperature.
Decision Workflow
Use this logic flow to select the correct method for your specific constraints.
Caption: Decision tree for selecting the synthesis protocol based on downstream constraints (e.g., GMP metal limits).
References
-
General Aza-Michael Methodology
-
Rulev, A. Y. (2017). "Aza-Michael reaction: Challenges and solutions." Russian Chemical Reviews. Link
-
-
Copper-Catalyzed Protocols
-
Yang, L., et al. (2010).
-unsaturated olefins." Tetrahedron Letters. Link
-
-
Green/Aqueous Chemistry
-
Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews. Link
-
-
Aminopyridine Reactivity
-
BenchChem Technical Guides. "Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile and related scaffolds." Link
-
Safety Operating Guide
Navigating the Unseen: A Guide to Safely Handling 3-(Pyridin-3-ylamino)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 3-(Pyridin-3-ylamino)propanenitrile, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective operational and disposal plans. As Senior Application Scientists, we understand that true laboratory safety is built on a foundation of scientific understanding and practical, field-tested protocols.
Hazard Profile: Understanding the Risks
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is paramount. By examining its structural components—a pyridine ring and an aminopropionitrile moiety—we can anticipate its potential hazards.
-
Pyridine Moiety: Pyridine is a flammable, aromatic heterocyclic compound.[1] Exposure can lead to liver and kidney damage.[2] It is advisable to handle this compound in a well-ventilated area, away from heat and ignition sources.[3]
-
Aminopropionitrile Moiety: Nitrile compounds can be toxic, with some exhibiting effects similar to cyanide poisoning by inhibiting cellular respiration.[4] The aminopropionitrile structure, in particular, has been associated with neurotoxic effects in related compounds.[5]
Given these potential risks, this compound should be treated as a hazardous substance, with precautions taken to avoid inhalation, ingestion, and skin contact.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when handling this compound.
Engineering Controls
All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] The fume hood provides a physical barrier and ventilation to capture any vapors or dust.
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[4] | Disposable nitrile gloves.[7][8] | Laboratory coat. | Not generally required if handled in a fume hood. |
| Running reactions | Chemical splash goggles. A face shield is recommended if there is a risk of splashing or explosion.[9] | Disposable nitrile gloves. Change gloves immediately upon contamination.[9] | Flame-resistant laboratory coat.[9] | Not generally required if handled in a fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles. | Disposable nitrile gloves. | Laboratory coat. | Not generally required if handled in a fume hood. |
| Handling a spill | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or suit over a laboratory coat. | A full-face respirator with appropriate cartridges may be necessary for large spills or in poorly ventilated areas.[10] |
Rationale for PPE Selection:
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including those typically found in laboratory settings.[7][11] They are also a suitable alternative for individuals with latex allergies.[7]
-
Flame-Resistant Laboratory Coat: Given the flammability of the pyridine component, a flame-resistant lab coat provides an essential layer of protection.[9]
Step-by-Step Handling and Storage Protocols
Adherence to standardized procedures is critical for minimizing exposure and ensuring the stability of the compound.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
-
Wear appropriate PPE (laboratory coat, safety glasses, and nitrile gloves) during inspection.
Storage
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[12]
-
Keep the container tightly closed to prevent the release of vapors.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]
Use
-
Always work within a certified chemical fume hood.
-
Before use, ensure all necessary PPE is donned correctly.
-
Use non-sparking tools when handling the compound.[3]
-
Avoid creating dust or aerosols.[13]
-
Wash hands thoroughly after handling.[12]
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill management and disposal plan is essential.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area to prevent further spread.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain and Clean:
-
For small spills, absorb the material with an inert absorbent such as sand or earth.[3]
-
Use non-sparking tools to collect the absorbed material into a labeled, sealed container for disposal.[3]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
The following diagram illustrates the general workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Waste Disposal
-
All waste materials, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[14] Never pour chemical waste down the drain.[1]
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical, is not merely about following rules but about fostering a culture of safety. By understanding the potential hazards, implementing robust engineering controls, utilizing appropriate PPE, and adhering to established protocols, researchers can protect themselves and their colleagues while advancing the frontiers of science.
References
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Pyridine ToxFAQs. [Link]
-
PubChem. 3,3'-Iminodipropionitrile. [Link]
-
GOV.UK. Pyridine: incident management. [Link]
-
PENTA. Pyridine - SAFETY DATA SHEET. [Link]
-
PubChem. Propanenitrile-d5. [Link]
-
PPS Gloves. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]
-
Angene Chemical. Safety Data Sheet - Ethyl 3-(pyridin-2-ylamino)propanoate. [Link]
-
Gima. INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT. [Link]
- Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Premier Safety. What is Nitrile and Why Does It Make a Great PPE Glove. [Link]
-
U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 3-(N,N-Dimethylamino)propionitrile. [Link]
-
Eureka | Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. [Link]
-
GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 6. fishersci.com [fishersci.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. gpisupply.com [gpisupply.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. echemi.com [echemi.com]
- 11. glovesnstuff.com [glovesnstuff.com]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. pentachemicals.eu [pentachemicals.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
